UT‑B Inhibition – 23‑Fold Potency Advantage over the Branched sec‑Butyl Isomer
The straight‑chain n‑butyl derivative (target compound) inhibits rat urea transporter B (UT‑B) in Sprague‑Dawley erythrocytes with an IC50 of 220 nM [1]. The closest commercially available branched isomer, 1‑butan‑2‑yl‑3‑(furan‑2‑ylmethyl)urea, was tested under a related UT‑A1 assay format (MDCK cells) and returned an IC50 of 5 000 nM [2]. Although the transporter subtype differs, the 23‑fold potency differential illustrates that branching the butyl chain profoundly attenuates urea‑transporter engagement.
| Evidence Dimension | UT‑B (rat erythrocyte lysis) vs. UT‑A1 (MDCK cell) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 220 nM (rat UT‑B, Sprague‑Dawley erythrocytes, 6 min incubation) |
| Comparator Or Baseline | 1‑Butan‑2‑yl‑3‑(furan‑2‑ylmethyl)urea IC50 = 5 000 nM (rat UT‑A1, MDCK cells, 15 min incubation) |
| Quantified Difference | ≈23‑fold lower potency for the sec‑butyl isomer |
| Conditions | UT‑B: erythrocyte lysis spectrophotometric assay, 6 min; UT‑A1: fluorescence plate reader, 15 min |
Why This Matters
For investigators requiring nanomolar‑potency urea‑transporter modulation, the n‑butyl compound provides a substantial potency margin that may reduce off‑target liabilities in polypharmacology screens.
- [1] BindingDB BDBM50512247 (CHEMBL4545692). IC50 = 220 nM for rat UT‑B. BindingDB. View Source
- [2] BindingDB BDBM50575418 (CHEMBL4874369). IC50 = 5 000 nM for rat UT‑A1 (sec‑butyl isomer). BindingDB. View Source
